Methyl 3-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate
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Overview
Description
Methyl 3-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl moiety substituted with methyl groups and a benzoate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of Methyl Groups: The methyl groups can be introduced through Friedel-Crafts alkylation, where the biphenyl compound is reacted with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst.
Formation of the Benzoate Ester: The final step involves the esterification of the biphenyl compound with benzoic acid or its derivatives in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Known for its antioxidant properties.
1,2-Dihydro-2,2,4-trimethylquinoline derivatives: Studied for their antimicrobial and anticancer activities.
Uniqueness
Methyl 3-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)sulfanyl]benzoate is unique due to its biphenyl core with methyl substitutions and a benzoate ester group, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
648436-30-0 |
---|---|
Molecular Formula |
C22H20O2S |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
methyl 3-(4,5-dimethyl-2-phenylphenyl)sulfanylbenzoate |
InChI |
InChI=1S/C22H20O2S/c1-15-12-20(17-8-5-4-6-9-17)21(13-16(15)2)25-19-11-7-10-18(14-19)22(23)24-3/h4-14H,1-3H3 |
InChI Key |
QPSYEHKREXTLET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)SC2=CC=CC(=C2)C(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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